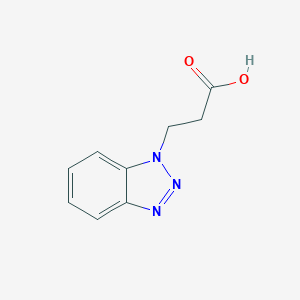

3-Benzotriazol-1-yl-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNPMUUOXMZCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340280 | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

654-15-9 | |

| Record name | 1H-Benzotriazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzotriazol-1-yl-propionic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Benzotriazol-1-yl-propionic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-(1H-benzotriazol-1-yl)propanoic acid, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis primarily relies on the aza-Michael addition reaction, a robust and efficient method for forming carbon-nitrogen bonds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction and Significance

3-(1H-benzotriazol-1-yl)propanoic acid belongs to the family of N-substituted benzotriazoles. The benzotriazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Furthermore, its derivatives are extensively used as corrosion inhibitors and as precursors in peptide synthesis.[1] The propanoic acid side chain provides a versatile carboxylic acid handle, enabling further functionalization, such as amide bond formation or esterification, making it a crucial intermediate for constructing more complex molecules.

The primary synthetic route to this compound is the conjugate addition (Michael addition) of 1H-benzotriazole to an acrylic acid derivative. This reaction is favored for its atom economy and straightforward execution.

The Core Chemistry: Aza-Michael Addition

The synthesis hinges on the nucleophilic character of the nitrogen atoms in the benzotriazole ring. 1H-Benzotriazole exists as a mixture of two tautomers, 1H and 2H, with the 1H-tautomer generally being more stable and predominant in solution.[1]

The reaction proceeds via an aza-Michael addition mechanism. The nitrogen atom of benzotriazole acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid. While the reaction can be performed thermally, the choice of solvent and temperature plays a critical role in influencing the reaction rate and the regioselectivity of the N-alkylation.

Regioselectivity: The N-1 vs. N-2 Challenge

A key consideration in the alkylation of benzotriazole is the formation of two possible regioisomers: the N-1 and N-2 substituted products.

-

1-(3-carboxyethyl)-1H-benzotriazole (N-1 isomer): The desired product, generally more thermodynamically stable.

-

2-(3-carboxyethyl)-2H-benzotriazole (N-2 isomer): A common byproduct.

The ratio of these isomers is influenced by factors such as the solvent, temperature, and the presence of catalysts. For this specific synthesis, the N-1 isomer is typically the major product.[2][3] Purification by recrystallization is essential to isolate the desired N-1 isomer in high purity.

The reaction mechanism is depicted below:

Caption: Aza-Michael addition of benzotriazole to acrylic acid.

Field-Proven Synthesis Protocol

This protocol is synthesized from established methodologies and provides a reliable path to obtaining the target compound with a good yield.[4]

Materials and Equipment

-

Reagents:

-

1H-Benzotriazole (99%)

-

Acrylic acid (99%)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (95%)

-

Deionized water

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper. Place a magnetic stir bar in the flask. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add 1H-benzotriazole (e.g., 11.9 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the benzotriazole is fully dissolved.

-

Initiating the Reaction: Slowly add acrylic acid (e.g., 7.2 g, 0.1 mol) to the stirring solution. A slight exotherm may be observed.

-

Heating: Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and continue stirring for 12-16 hours.

-

Expert Insight: The use of a polar aprotic solvent like DMF facilitates the reaction by effectively solvating the reactants. The elevated temperature provides the necessary activation energy for the conjugate addition to occur without the need for a strong base.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (benzotriazole) indicates the reaction's completion.

-

Product Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form.

-

Continue stirring the suspension in the cold water for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and unreacted acrylic acid.

-

Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Trustworthiness: Recrystallization is a critical step. It not only purifies the product from starting materials but is also effective at separating the desired N-1 isomer from the N-2 isomer, which may have different solubility profiles.

-

-

Drying and Characterization:

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

-

Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is approximately 279 °C.[4]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data Summary

The efficiency of this synthesis is dependent on careful control of the reaction parameters. The following table summarizes typical experimental data.

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1:1 (Benzotriazole:Acrylic Acid) | Ensures efficient conversion without excess starting material. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, excellent for solvating reactants. |

| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion. |

| Typical Yield | ~80% | A good yield for this type of addition reaction.[4] |

| Melting Point | ~279 °C | A key physical constant for purity assessment.[4] |

| Purity (TLC) | Rf ≈ 0.18 | Value depends on exact TLC conditions.[4] |

Safety and Handling

-

1H-Benzotriazole: Harmful if swallowed. Causes skin and serious eye irritation.

-

Acrylic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of 3-(1H-benzotriazol-1-yl)propanoic acid via the aza-Michael addition of benzotriazole to acrylic acid is a reliable and scalable method. The key to a successful outcome lies in controlling the reaction temperature, allowing for sufficient reaction time, and performing a careful purification by recrystallization to isolate the desired N-1 isomer. This guide provides the necessary technical details and expert rationale to enable researchers to confidently reproduce this important synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzotriazol-1-yl-propionic Acid

Introduction: The Significance of Benzotriazole Derivatives in Modern Research

3-Benzotriazol-1-yl-propionic acid belongs to a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. The benzotriazole moiety is a privileged structure in medicinal chemistry and materials science, known for its ability to engage in a wide range of biological interactions and impart useful physical properties.[1] Derivatives of benzotriazole are explored for their potential as antimicrobial, antiviral, and antiproliferative agents.[2] Furthermore, their utility extends to industrial applications, where they serve as effective corrosion inhibitors and UV stabilizers.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Benzotriazol-1-yl-propionic acid (CAS No. 654-15-9), offering insights into its molecular characteristics, experimental determination of its properties, and practical considerations for its synthesis and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for their work.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic behavior. The following table summarizes the key physicochemical properties of 3-Benzotriazol-1-yl-propionic acid. It is important to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₉H₉N₃O₂ | Experimental | [3][4] |

| Molecular Weight | 191.19 g/mol | Experimental | [3][4] |

| CAS Number | 654-15-9 | Experimental | [3][5][6] |

| Appearance | Light brown crystalline powder | Experimental | [3] |

| Boiling Point | 433.4 ± 28.0 °C at 760 mmHg | Predicted | [4][6] |

| Density | 1.41 ± 0.1 g/cm³ | Predicted | [6] |

| pKa | 4.20 ± 0.10 | Predicted | [5] |

| logP (XLogP3) | 0.9 | Predicted | [7] |

| Water Solubility | 14.2 µg/mL | Predicted | [4] |

| Storage Conditions | 0 - 8 °C | Experimental | [3] |

Experimental Characterization: Methodologies and Scientific Rationale

While predicted data provides a valuable starting point, experimental verification is crucial for scientific rigor. This section details the standard methodologies for determining key physicochemical parameters, explaining the underlying principles and the rationale for experimental choices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Benzotriazol-1-yl-propionic acid is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a high-accuracy thermometer or digital sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, a slower heating rate (e.g., 1-2 °C per minute) is employed as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

Causality and Trustworthiness: This method is trusted due to its simplicity, reproducibility, and the direct correlation between a sharp melting range and sample purity. The slow heating rate near the melting point ensures that the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of the compound.[8]

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group in 3-Benzotriazol-1-yl-propionic acid. It is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, absorption, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of 3-Benzotriazol-1-yl-propionic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant with an inert salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality and Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[9] The gradual neutralization of the acid and the continuous monitoring of the pH allow for a precise determination of the equivalence point and, consequently, the pKa. The use of a constant ionic strength medium minimizes variations in activity coefficients.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its affinity for a nonpolar environment versus an aqueous one.[10] It is a key determinant of a drug's ability to cross cell membranes and is a cornerstone of Lipinski's rule of five for predicting drug-likeness.[10]

Experimental Protocol: Shake-Flask Method

-

System Preparation: A biphasic system of n-octanol (as the nonpolar phase) and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) is prepared and mutually saturated.

-

Partitioning: A known amount of 3-Benzotriazol-1-yl-propionic acid is added to the biphasic system. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[10] The use of a buffered aqueous phase ensures that the ionization state of the compound is controlled, which is particularly important for a molecule with an acidic proton like 3-Benzotriazol-1-yl-propionic acid.

Synthesis and Structural Elucidation

The synthesis of 3-Benzotriazol-1-yl-propionic acid can be achieved through a Michael addition reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 1H-benzotriazole with acrylic acid in the presence of a base.

Proposed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, 1H-benzotriazole and acrylic acid are dissolved in a suitable solvent such as ethanol.

-

Base Addition: A catalytic amount of a non-nucleophilic base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture. The base deprotonates the benzotriazole, generating the nucleophile that initiates the Michael addition.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution to remove the base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Benzotriazol-1-yl-propionic acid.

Causality and Trustworthiness: The Michael addition is a well-established and high-yielding reaction. The choice of a non-nucleophilic base is critical to avoid side reactions. The workup procedure is designed to effectively remove unreacted starting materials and the catalyst, and the final purification step ensures the high purity of the final product.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.2-8.0 ppm). The two methylene groups of the propionic acid chain will appear as triplets, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the benzotriazole ring, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain.

-

FT-IR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds of the benzotriazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the propionic acid chain.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3-Benzotriazol-1-yl-propionic acid. Based on data for related benzotriazole derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Benzotriazol-1-yl-propionic acid is a compound with significant potential in various fields of research and development. This guide has provided a detailed overview of its core physicochemical properties, the experimental methodologies for their determination, a plausible synthetic route, and essential safety information. While a reliance on predicted data for some parameters highlights the need for further experimental investigation, the foundational knowledge presented here offers a robust starting point for scientists and researchers working with this versatile molecule. The principles and protocols outlined herein are designed to ensure scientific integrity and promote a deeper understanding of the causal relationships between a molecule's structure and its properties.

References

- Chen, J., & Wu, X. (2005). [Pharmacological activity of 1H-benzotriazole derivatives]. [Source details not fully available in search results].

- ChemScene. (n.d.). 3-(1h-1,2,3-Benzotriazol-5-ylformamido)propanoic acid.

- Li, Y., & Chen, J. (2011). [Related structure of benzotriazole derivatives]. [Source details not fully available in search results].

- Morales-Serna, J. A., García-Ríos, E., Bernal, J., Paleo, E., Gaviño, R., & Cárdenas, J. (2011).

-

National Center for Biotechnology Information. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-benzotriazole-1-propanoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 3-BENZOTRIAZOL-1-YL-PROPIONIC ACID. Retrieved from [Link]

- Fathalla, M. F. (2010). Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 32(4), 452-458.

- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2011). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. Medicinal Chemistry Research, 20(8), 1340-1345.

- Klimeš, J., Kovaříková, P., & Waisser, K. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 167-172.

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved from [Link]

- Sanna, P., Carta, A., & Nikookar, M. E. R. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. European Journal of Medicinal Chemistry, 37(11), 875-883.

- Scaltrito, T. P., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 187, 111931.

- Schlittenbauer, L., Seiwert, B., & Reemtsma, T. (2016). A false positive finding in liquid chromatography/triple quadrupole mass spectrometry analysis by a non-isobaric matrix component: the case of benzotriazole in urine for human biomonitoring. Rapid Communications in Mass Spectrometry, 30(13), 1560-1566.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1365-1370.

- Ghaffari, A., Morris, G. A., & Nilsson, M. (2017). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- Xu, S., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1066.

- Zhu, Y., et al. (2007). [Synthesis of benzotriazole derivatives]. [Source details not fully available in search results].

-

University of Colorado Boulder. (n.d.). Experiment 1 – Melting Points. Retrieved from [Link]

- Al-Rubaye, A. F., & Al-Majidi, S. M. (2021). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. RASAYAN Journal of Chemistry, 14(2), 1163-1169.

- Al-Otaibi, A. A., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(70), 42875-42880.

-

SpectraBase. (n.d.). 3-(4-keto-1,2,3-benzotriazin-3-yl)propionic acid. Retrieved from [Link]

-

Zhang, X., et al. (2011). Synthesis and Crystal Structure of 3-(1H-benzo[d][1][3][11]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate. Chinese Journal of Structural Chemistry, 30(4), 569-573.

- Zhang, Y., et al. (2009). 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o507.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 654-15-9 CAS MSDS (3-BENZOTRIAZOL-1-YL-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. PubChemLite - 1h-benzotriazole-1-propanoic acid (C9H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. acdlabs.com [acdlabs.com]

- 11. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Benzotriazol-1-yl-propionic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Benzotriazol-1-yl-propionic acid, a versatile heterocyclic compound with significant applications in materials science and biomedical research. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, mechanisms of action, and practical experimental protocols related to this compound.

Core Molecular Attributes and Physicochemical Properties

3-Benzotriazol-1-yl-propionic acid, also known as 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, is a derivative of benzotriazole characterized by a propionic acid substituent at the N1 position of the triazole ring. This structure imparts a unique combination of properties, making it a valuable molecule in diverse scientific fields.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 654-15-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉N₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 191.19 g/mol | [1][2][3][4][5] |

| Appearance | Light brown crystalline powder | [1] |

| Boiling Point (Predicted) | 433.4 ± 28.0 °C | [4][5] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 4.20 ± 0.10 | [4] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of 3-Benzotriazol-1-yl-propionic Acid

The synthesis of 3-Benzotriazol-1-yl-propionic acid is most commonly achieved through a Michael addition reaction. This well-established method in organic chemistry involves the conjugate addition of a nucleophile, in this case, benzotriazole, to an α,β-unsaturated carbonyl compound, acrylic acid.

The causality behind this synthetic choice lies in the nucleophilic nature of the nitrogen atoms in the benzotriazole ring and the electrophilic character of the β-carbon in acrylic acid. The reaction is typically base-catalyzed, which serves to deprotonate the benzotriazole, increasing its nucleophilicity and facilitating the attack on the acrylic acid double bond.

Caption: General workflow for the synthesis of 3-Benzotriazol-1-yl-propionic acid.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative method for the synthesis of 3-Benzotriazol-1-yl-propionic acid.

Materials:

-

1H-Benzotriazole

-

Acrylic acid

-

Triethylamine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1H-Benzotriazole in ethanol.

-

Add acrylic acid to the solution, followed by the dropwise addition of triethylamine while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 3-Benzotriazol-1-yl-propionic acid.

Applications and Mechanisms of Action

3-Benzotriazol-1-yl-propionic acid has found utility in two primary domains: as a corrosion inhibitor for metals and as a bioactive molecule in biomedical research.

Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their ability to protect metals, particularly copper and its alloys, from corrosion. The propionic acid moiety in the title compound can enhance its solubility and interaction with metal surfaces.

Mechanism of Action: The corrosion inhibition mechanism is based on the formation of a protective, passive film on the metal surface. The nitrogen atoms in the triazole ring possess lone pairs of electrons that can coordinate with the metal atoms, leading to the chemisorption of the molecule onto the surface. This forms a durable, polymeric complex that acts as a physical barrier, preventing corrosive agents like oxygen and chlorides from reaching the metal.

Caption: Mechanism of corrosion inhibition by 3-Benzotriazol-1-yl-propionic acid.

Experimental Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

This protocol outlines a standard electrochemical method to assess the efficacy of the compound as a corrosion inhibitor.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: metal coupon, e.g., copper; reference electrode: Ag/AgCl; counter electrode: platinum wire)

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

3-Benzotriazol-1-yl-propionic acid (inhibitor)

Procedure:

-

Prepare the corrosive solution and a series of solutions containing different concentrations of the inhibitor.

-

Polish the working electrode to a mirror finish, clean, and dry it.

-

Assemble the three-electrode cell with the corrosive solution (blank).

-

Allow the open circuit potential (OCP) to stabilize.

-

Perform potentiodynamic polarization by scanning the potential from a cathodic to an anodic value relative to the OCP.

-

Record the polarization curve (log current density vs. potential).

-

Repeat steps 3-6 for each concentration of the inhibitor.

-

Analyze the data to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).

Biological Activity: Prolyl Hydroxylase Inhibition

In the realm of drug development, certain azole derivatives have been identified as inhibitors of prolyl hydroxylase (PHD) enzymes.[2] These enzymes play a crucial role in the regulation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.

Mechanism of Action: Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the HIF-1α subunit, targeting it for proteasomal degradation. By inhibiting PHD enzymes, compounds like 3-Benzotriazol-1-yl-propionic acid can prevent the degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism. This pathway is a therapeutic target for conditions such as anemia and ischemia.[2]

Caption: Role of 3-Benzotriazol-1-yl-propionic acid in the HIF-1 signaling pathway.

Spectroscopic Characterization

The structural elucidation of 3-Benzotriazol-1-yl-propionic acid relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.2-8.0 ppm), and two triplet signals for the methylene protons of the propionic acid chain (CH₂-N and CH₂-COOH), likely around 4.5 ppm and 2.9 ppm, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain.

-

FTIR: The infrared spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretching absorption around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Safety and Handling

As a laboratory chemical, 3-Benzotriazol-1-yl-propionic acid should be handled with appropriate care.

-

Hazard Codes: May be classified as an irritant (Xi) and harmful (Xn).

-

Risk Statements: May be harmful if swallowed and poses a risk of serious damage to eyes.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

3-Benzotriazol-1-yl-propionic acid is a compound of significant interest due to its dual applicability in materials protection and as a modulator of key biological pathways. Its straightforward synthesis and the well-understood mechanisms of action for its primary applications make it a valuable tool for both industrial and academic researchers. The protocols and data presented in this guide provide a solid foundation for professionals seeking to utilize this compound in their work, from preventing corrosion to exploring new therapeutic strategies targeting the HIF-1 pathway.

References

-

P&S Chemicals. Product information, 3-Benzotriazol-1-yl-propionic acid. Available at: [Link]

-

ChemBK. 3-BENZOTRIAZOL-1-YL-PROPIONIC ACID. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl … [ouci.dntb.gov.ua]

- 3. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper i ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04461B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic data of 3-Benzotriazol-1-yl-propionic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzotriazol-1-yl-propionic acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Benzotriazol-1-yl-propionic acid (CAS 654-15-9). While experimental spectra for this specific molecule are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By analyzing the constituent functional groups—the benzotriazole ring system and the propionic acid chain—we can construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural elucidation of benzotriazole derivatives.

Introduction and Molecular Structure

3-Benzotriazol-1-yl-propionic acid is a heterocyclic compound featuring a benzotriazole moiety linked via a nitrogen atom to a propionic acid side chain. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol , this compound is of interest in fields such as corrosion inhibition and UV stabilization. Accurate structural confirmation is paramount for its application and further derivatization, necessitating a multi-faceted spectroscopic approach.

The structural integrity and purity of a synthesized batch of this compound would be confirmed by combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and overall molecular mass.

Below is the chemical structure with atom numbering for NMR assignment purposes.

Caption: Structure of 3-Benzotriazol-1-yl-propionic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-12 (-COOH) | 12.0 - 12.5 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1] |

| H-4, H-7 | 7.8 - 8.1 | Multiplet (m) | 2H | Protons on the benzotriazole ring are in the aromatic region. These two protons are adjacent to the triazole part and are expected to be the most deshielded of the aromatic signals.[2] |

| H-5, H-6 | 7.3 - 7.6 | Multiplet (m) | 2H | These aromatic protons are slightly more shielded than H-4 and H-7.[2] |

| H-8 (-N-CH₂-) | ~4.8 | Triplet (t) | 2H | Methylene group directly attached to the electron-withdrawing benzotriazole nitrogen, causing a significant downfield shift. Expected to be a triplet due to coupling with the two H-9 protons. |

| H-9 (-CH₂-COOH) | ~3.0 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl group. Less deshielded than H-8. Expected to be a triplet due to coupling with the two H-8 protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-10 (C=O) | 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[3][4] |

| C-4a, C-7a (Aromatic Quaternary) | 130 - 145 | Aromatic carbons at the fusion of the benzene and triazole rings. |

| C-4, C-5, C-6, C-7 (Aromatic CH) | 110 - 130 | Four distinct signals are expected for the aromatic methine carbons of the benzotriazole ring. |

| C-8 (-N-CH₂) | 45 - 50 | Aliphatic carbon attached to nitrogen, shifted downfield due to the inductive effect. |

| C-9 (-CH₂-COOH) | 30 - 35 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Benzotriazol-1-yl-propionic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad and strong absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band often overlaps with C-H stretches.[5] |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂) | Medium to weak absorptions from the methylene groups in the propionic acid chain. |

| ~3050 | C-H stretch | Aromatic | Weak absorptions from the C-H bonds on the benzotriazole ring. |

| 1700 - 1725 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, which is one of the most prominent peaks in the spectrum.[5] |

| 1500 - 1600 | C=C stretch | Aromatic Ring | Multiple medium-intensity bands corresponding to the benzene ring of the benzotriazole system. |

| 1400 - 1450 | N=N stretch | Triazole Ring | A weak to medium absorption characteristic of the azo group within the triazole ring. |

| 1210 - 1320 | C-O stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond.[5] |

| ~920 | O-H bend | Carboxylic Acid | A broad, medium-intensity out-of-plane bend, also characteristic of a carboxylic acid dimer.[5] |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 3-Benzotriazol-1-yl-propionic acid powder onto the ATR crystal.

-

Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass/Charge) | Proposed Ion | Rationale |

|---|---|---|

| 191 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule [C₉H₉N₃O₂]⁺.[6] |

| 146 | [M - COOH]⁺ | Loss of the carboxyl group (mass 45 Da), a common fragmentation pathway for carboxylic acids. |

| 119 | [C₆H₅N₃]⁺ | Cleavage of the bond between the N1 atom and the propionic acid chain, resulting in the stable benzotriazole cation. This is expected to be a very prominent peak. |

| 91 | [C₆H₅N]⁺ | Loss of N₂ (28 Da) from the benzotriazole cation [m/z 119], a characteristic fragmentation of this ring system. |

| 72 | [C₃H₄O₂]⁺ | Cleavage resulting in the propionic acid radical cation, less likely but possible. |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample using heat under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ionization chamber.

-

Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Spectrum Generation: A plot of relative ion abundance versus m/z is generated, yielding the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The comprehensive structural elucidation of 3-Benzotriazol-1-yl-propionic acid follows a logical workflow that integrates the data from all spectroscopic techniques.

Caption: General workflow for spectroscopic structural elucidation.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 3-Benzotriazol-1-yl-propionic acid. The combination of ¹H and ¹³C NMR provides a detailed map of the molecule's carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and benzotriazole functional groups, and mass spectrometry verifies the molecular weight and reveals plausible fragmentation pathways. While based on predictions from analogous structures and established principles, this comprehensive analysis serves as an authoritative reference for the identification and characterization of this compound. Any experimental investigation should yield data that aligns closely with the interpretations presented herein.

References

- Chem-Impex. (n.d.). 3-(Benzotriazol-1-yl)propionic acid.

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

A Technical Guide to the Solubility of 3-Benzotriazol-1-yl-propionic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzotriazol-1-yl-propionic acid, a compound of interest in various research and development sectors, including its application as a corrosion inhibitor and UV stabilizer.[1] Given the limited availability of public domain quantitative solubility data, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers in predicting, determining, and modulating the solubility of this molecule. We will delve into the physicochemical properties of 3-Benzotriazol-1-yl-propionic acid, explore the theoretical underpinnings of its solubility in diverse solvent systems, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is intended to be a practical resource for scientists and professionals in drug development and materials science, enabling informed solvent selection and formulation strategies.

Introduction: Understanding the Molecule

3-Benzotriazol-1-yl-propionic acid (CAS 654-15-9) is a heterocyclic compound featuring a benzotriazole moiety linked to a propionic acid chain.[1][2] Its molecular structure, combining a polar carboxylic acid group with a more nonpolar aromatic benzotriazole system, dictates its solubility behavior, making it a molecule with nuanced interactions in different solvent environments.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [1][2] |

| Molar Mass | 191.19 g/mol | [1][2] |

| pKa (Predicted) | 4.20 ± 0.10 | ChemBK |

| Appearance | Light brown crystalline powder | [1] |

| Water Solubility | 14.2 µg/mL | [3] |

The predicted pKa of approximately 4.20 suggests that 3-Benzotriazol-1-yl-propionic acid is a weak acid.[4] This is a critical parameter, as its ionization state, and therefore its solubility in aqueous solutions, will be highly dependent on the pH of the medium.

The Science of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of 3-Benzotriazol-1-yl-propionic acid presents two key features influencing its solubility:

-

The Benzotriazole Ring System: This fused aromatic heterocyclic system is relatively nonpolar and hydrophobic.

-

The Propionic Acid Sidechain: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

This bifunctional nature suggests that the molecule will exhibit limited solubility in both highly polar and highly nonpolar solvents, with optimal solubility likely found in solvents of intermediate polarity or those that can interact favorably with both parts of the molecule.

Impact of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the nonpolar benzotriazole ring may limit overall solubility. The very low experimentally determined water solubility of 14.2 µg/mL confirms this.[3] We can anticipate that short-chain alcohols like methanol and ethanol will offer better solubility than water due to their lower polarity, which can better accommodate the nonpolar part of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents can accept hydrogen bonds but do not donate them as readily as protic solvents. They possess a significant dipole moment, allowing them to solvate polar groups. Solvents like DMSO and acetone are often excellent for dissolving compounds with mixed polarity. It is expected that 3-Benzotriazol-1-yl-propionic acid will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The polar carboxylic acid group will have very unfavorable interactions with these solvents, leading to predictably poor solubility.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid moiety of 3-Benzotriazol-1-yl-propionic acid is the primary determinant of its pH-dependent aqueous solubility. At a pH below its pKa of ~4.20, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH of the aqueous solution increases to above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much greater solubility in water due to strong ion-dipole interactions.

The relationship between pH, pKa, and solubility can be visualized through the following logical flow:

Caption: pH-dependent ionization and its effect on aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published data, empirical determination is essential. The equilibrium solubility (or shake-flask) method is a robust and widely accepted technique.

Materials and Equipment

-

3-Benzotriazol-1-yl-propionic acid (≥95% purity)[1]

-

Selected solvents (e.g., water, buffered solutions at various pH, methanol, ethanol, acetone, DMSO, THF, ethyl acetate, hexane) of analytical grade

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination:

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation: Add an excess amount of 3-Benzotriazol-1-yl-propionic acid to a vial containing a precise volume (e.g., 1-2 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulate matter.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of 3-Benzotriazol-1-yl-propionic acid is used to determine the concentration in the diluted sample. The solubility is then calculated by factoring in the dilution factor.

Expected Solubility Profile and Data Summary

Quantitative and Predicted Solubility of 3-Benzotriazol-1-yl-propionic Acid

| Solvent | Solvent Type | Predicted Solubility | Quantitative Data (at 25°C unless noted) |

| Water (neutral pH) | Polar Protic | Very Low | 14.2 µg/mL[3] |

| Aqueous Buffer (pH > 6) | Polar Protic (Ionic) | High | Not available |

| Methanol | Polar Protic | Moderate to High | Not available |

| Ethanol | Polar Protic | Moderate to High | Not available |

| Acetone | Polar Aprotic | High | Not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Not available |

| Ethyl Acetate | Intermediate Polarity | Moderate | Not available |

| Hexane | Nonpolar | Very Low | Not available |

| Toluene | Nonpolar (Aromatic) | Very Low | Not available |

For a structurally similar compound, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, a solubility of 11.9 µg/mL at pH 7.4 has been reported, which aligns with the expected low solubility of the parent compound in aqueous media.[6][7]

Conclusion and Recommendations for the Researcher

The solubility of 3-Benzotriazol-1-yl-propionic acid is a complex interplay of its molecular structure and the properties of the solvent system. Its amphipathic nature, with both polar and nonpolar regions, and its acidic functionality are the key determinants of its solubility profile.

Key Takeaways for Practical Application:

-

Aqueous Formulations: To achieve significant concentrations in aqueous media, the pH must be adjusted to well above the pKa of ~4.20 to ensure the compound is in its soluble carboxylate form.

-

Organic Formulations: For applications requiring non-aqueous systems, polar aprotic solvents such as DMSO and acetone are likely to be the most effective choices for achieving high concentrations.

-

Empirical Verification is Crucial: The predictions and principles outlined in this guide provide a strong starting point. However, for any critical application, the solubility should be experimentally determined using a robust protocol, such as the equilibrium solubility method detailed herein.

By combining a theoretical understanding of the molecular interactions with rigorous experimental validation, researchers and drug development professionals can effectively navigate the challenges of working with 3-Benzotriazol-1-yl-propionic acid and optimize its use in their specific applications.

References

-

PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 3-BENZOTRIAZOL-1-YL-PROPIONIC ACID. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

P&S Chemicals. Product information, 3-Benzotriazol-1-yl-propionic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Mechanism of action of 3-Benzotriazol-1-yl-propionic acid

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Benzotriazol-1-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Benzotriazol-1-yl-propionic acid is a heterocyclic compound featuring a benzotriazole core linked to a propionic acid side chain. This guide synthesizes current evidence to propose a primary mechanism of action centered on its role as a novel, non-iron-chelating inhibitor of Prolyl Hydroxylase Domain 3 (PHD3).[1] Inhibition of PHD3 leads to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular responses to low oxygen.[2][3] This activity positions the compound as a potential therapeutic agent for conditions where controlled induction of hypoxic responses is beneficial, such as anemia and ischemia-related diseases.[4][5] Additionally, this guide explores potential secondary mechanisms, including kinase inhibition, a known activity of the broader benzotriazole class, and the anti-inflammatory contributions of the propionic acid moiety.[6][7][8] Detailed experimental protocols are provided to enable researchers to validate these proposed mechanisms in a laboratory setting.

Part 1: Compound Overview: A Bifunctional Scaffold

3-Benzotriazol-1-yl-propionic acid is a synthetic organic molecule (C₉H₉N₃O₂) that combines two key functional components: the benzotriazole ring system and a propionic acid tail. This unique structure suggests a multi-faceted pharmacological potential.

-

The Benzotriazole Core : The benzotriazole nucleus is a well-established pharmacophore in medicinal chemistry. Its rigid, aromatic structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) allow it to bind effectively to the active sites of numerous enzymes.[6] Derivatives have been identified as potent inhibitors of protein kinases, including Protein Kinase CK2 and Cyclin-Dependent Kinases (CDKs), and other enzymes like α-glucosidase, highlighting the versatility of this scaffold.[9][10][11]

-

The Propionic Acid Moiety : As a short-chain fatty acid (SCFA), propionic acid is not merely a linker but an active contributor to the molecule's biological profile. SCFAs are known metabolic and signaling molecules with significant anti-inflammatory properties.[12][13] These effects are often mediated through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), leading to the modulation of immune responses.[7][13]

Part 2: Primary Mechanism of Action: PHD3 Inhibition and HIF-1α Stabilization

The principal proposed mechanism of action for 3-Benzotriazol-1-yl-propionic acid is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes, with specific evidence pointing towards PHD3.[1] This action directly mimics a state of cellular hypoxia, leading to the activation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

The HIF-1 Signaling Pathway: A Cellular Oxygen Sensor

The HIF-1 pathway is a critical cellular mechanism for adapting to low oxygen availability (hypoxia).[14] Its activity is tightly controlled by the stability of the HIF-1α subunit:

-

Under Normoxic Conditions (Normal Oxygen): PHD enzymes, which are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, utilize molecular oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[3][15] This hydroxylation event acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[15][16] Consequently, HIF-1α levels remain low, and the hypoxic response is inactive.

-

Under Hypoxic Conditions (Low Oxygen): The lack of molecular oxygen, a required substrate, reduces PHD activity.[16] HIF-1α is no longer hydroxylated and evades degradation. It stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor.[14][15] This complex then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and anaerobic metabolism.[14][17]

Inhibition by 3-Benzotriazol-1-yl-propionic acid

3-Benzotriazol-1-yl-propionic acid functions as a PHD inhibitor, thereby stabilizing HIF-1α even under normoxic conditions.[1] Crucially, it is described as a non-iron-chelating inhibitor.[1] Most small-molecule PHD inhibitors are analogs of the 2-oxoglutarate co-substrate, competing for the active site, or are iron chelators that remove the essential Fe(II) cofactor.[3][18][19] The non-chelating nature of this compound strongly suggests it acts as a 2-OG competitor, binding to the active site and preventing the hydroxylation reaction without depleting cellular iron.

The following diagram illustrates the HIF-1α regulatory pathway and the proposed point of intervention for 3-Benzotriazol-1-yl-propionic acid.

Caption: HIF-1α regulation and point of inhibition by 3-Benzotriazol-1-yl-propionic acid.

Part 3: Secondary and Synergistic Mechanisms

Beyond its primary action on the HIF pathway, the molecular scaffold of 3-Benzotriazol-1-yl-propionic acid suggests other biological activities that may work in concert to produce a comprehensive therapeutic effect.

Potential for Kinase Inhibition

The benzotriazole moiety is a "privileged scaffold" for kinase inhibition.[6] Numerous benzotriazole derivatives have been developed as potent inhibitors of various protein kinases, which are central to cell signaling, proliferation, and inflammation.[9][20]

-

Plausible Targets: Key kinase families that could be inhibited by this compound include Protein Kinase CK2, which is involved in cell growth and proliferation, and various Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.[9][11][21]

-

Therapeutic Implication: Inhibition of pro-inflammatory or pro-proliferative kinases could complement the effects of HIF-1 activation, particularly in the contexts of cancer or chronic inflammatory diseases.

Anti-inflammatory Contribution of the Propionic Acid Moiety

The propionic acid component can exert independent anti-inflammatory effects. As an SCFA, it is known to reduce the expression of pro-inflammatory cytokines like TNF-α and macrophage markers.[7][8] This action is partly mediated by G protein-coupled receptors, leading to downstream signaling that can improve metabolic health and dampen inflammation.[7][8] This intrinsic anti-inflammatory activity could be highly beneficial, mitigating potentially excessive inflammatory responses and contributing to overall tissue homeostasis.

The diagram below conceptualizes the potential for multi-target engagement by the compound.

Caption: Workflow for the colorimetric in vitro PHD inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl, pH 7.5.

-

Enzyme : Recombinant human PHD3. Prepare a working solution in Assay Buffer.

-

Cofactors : Prepare stock solutions of Ammonium Iron(II) sulfate, L-ascorbic acid, and α-ketoglutarate (α-KG) in water.

-

Substrate : Synthetic HIF-1α peptide containing the target proline residue (e.g., CODD peptide).

-

Test Compound : Prepare a serial dilution of 3-Benzotriazol-1-yl-propionic acid in DMSO.

-

Detection Reagent : 2,4-dinitrophenylhydrazine (2,4-DNPH) in 2M HCl.

-

Stop/Color Development Solution : 2.5 M NaOH.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 50 µL of a master mix containing Assay Buffer, PHD3 enzyme, Fe(II) (final conc. 50 µM), and L-ascorbate (final conc. 4 mM).

-

Add 1 µL of the test compound serial dilution or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of a substrate mix containing the HIF-1α peptide (final conc. 100 µM) and α-KG (final conc. 300 µM).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the 2,4-DNPH solution to each well.

-

Incubate at room temperature for 10 minutes to allow the derivatization of unconsumed α-KG.

-

Add 50 µL of 2.5 M NaOH to each well to develop the color.

-

Measure the absorbance at a wavelength between 500-540 nm using a microplate reader.

-

-

Data Analysis :

-

A lower absorbance indicates greater α-KG consumption (higher enzyme activity).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular HIF-1α Activity Assay

This protocol uses a stable cell line expressing a luciferase reporter gene driven by a promoter containing multiple Hypoxia-Responsive Elements (HREs). An increase in luciferase activity serves as a quantitative measure of HIF-1 activation. [22][23] Workflow Diagram:

Caption: Workflow for the HRE-luciferase reporter gene assay.

Step-by-Step Methodology:

-

Cell Culture :

-

Use a suitable human cell line (e.g., HepG2, HEK293T) stably transfected with an HRE-luciferase reporter plasmid.

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure :

-

Seed the reporter cells into a 96-well white, clear-bottom tissue culture plate at a density that will result in ~80% confluency at the end of the experiment.

-

Allow cells to attach by incubating overnight (37°C, 5% CO₂).

-

Prepare serial dilutions of 3-Benzotriazol-1-yl-propionic acid in cell culture media.

-

Remove the old media from the cells and add the media containing the test compound or vehicle control.

-

Incubate the plate for 18-24 hours under standard normoxic conditions.

-

Optional Parallel Assay: For direct confirmation, treat a parallel plate of cells under the same conditions. Lyse these cells and perform a Western blot using an antibody specific for HIF-1α to visualize protein stabilization. [22]

-

-

Luminescence Measurement :

-

After the incubation period, aspirate the media from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a commercial reporter lysis buffer (e.g., from Promega, Thermo Fisher) to each well and incubate according to the manufacturer's instructions.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis :

-

Normalize the raw luminescence units (RLU) to cell viability if necessary (e.g., using a CellTiter-Glo assay on a parallel plate).

-

Calculate the fold activation of the reporter gene for each compound concentration compared to the vehicle-treated control.

-

Plot fold activation versus compound concentration and fit the data to determine the EC₅₀ value.

-

Part 5: Data Summary and Interpretation

The successful execution of the described protocols will yield quantitative data to confirm the compound's mechanism of action. The results should be summarized for clear interpretation.

Table 1: Summary of Expected Pharmacological Data

| Parameter | Assay | Expected Outcome for an Active Compound | Interpretation |

| IC₅₀ | In Vitro PHD3 Inhibition | A potent, low micromolar or nanomolar value. | Measures the concentration of the compound required to inhibit 50% of PHD3 enzyme activity. A low value confirms direct target engagement. |

| EC₅₀ | HRE-Luciferase Reporter | A potent, low micromolar or nanomolar value. | Measures the concentration required to achieve 50% of the maximal HIF-1 transcriptional activation in a cellular context. Confirms the compound's cell permeability and functional effect on the pathway. |

| HIF-1α Protein Level | Western Blot | Dose-dependent increase in the HIF-1α band intensity. | Provides direct visual evidence of HIF-1α protein stabilization in response to compound treatment. |

A strong correlation between a potent IC₅₀ in the biochemical assay and a potent EC₅₀ in the cellular assay provides compelling evidence that the observed cellular activity is a direct result of PHD3 inhibition.

Part 6: Conclusion and Future Directions

This guide outlines a robust, evidence-based hypothesis for the mechanism of action of 3-Benzotriazol-1-yl-propionic acid. The primary proposed mechanism is the inhibition of PHD3, leading to the stabilization and activation of the HIF-1α transcription factor . This core activity is likely complemented by the broader kinase inhibitory potential of the benzotriazole scaffold and the intrinsic anti-inflammatory properties of the propionic acid moiety.

For drug development professionals, this compound represents a promising starting point. Future research should focus on:

-

Selectivity Profiling: Assessing the inhibitory activity against PHD1 and PHD2, as well as other 2-OG-dependent dioxygenases, to understand its isoform selectivity.

-

Kinase Panel Screening: Evaluating the compound against a broad panel of kinases to identify any significant off-target activities that could be therapeutically beneficial or detrimental.

-

In Vivo Efficacy: Testing the compound in animal models of anemia or ischemic injury to validate its therapeutic potential.

-